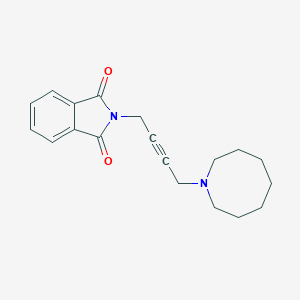
1-Aminopyrrolidin
Übersicht
Beschreibung
1-Pyrrolidinamine is a useful research compound. Its molecular formula is C4H10N2 and its molecular weight is 86.14 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Pyrrolidinamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80647. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Pyrrolidinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pyrrolidinamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetrische Synthese in der organischen Chemie
1-Aminopyrrolidin dient als chirales Hilfsmittel und Baustein bei der Synthese verschiedener organischer Verbindungen. Seine Verwendung in der asymmetrischen Synthese ermöglicht die Herstellung enantiomerenreiner Substanzen, die für die Entwicklung von Arzneimitteln von entscheidender Bedeutung sind . Die Fähigkeit der Verbindung, Chiralität in chemischen Reaktionen zu induzieren, ist für die Herstellung spezifischer Isomere von Arzneimittelmolekülen von unschätzbarem Wert.
Organokatalyse
Im Bereich der Organokatalyse werden this compound-Derivate als Katalysatoren verwendet, um chemische Reaktionen zu beschleunigen. Diese Organokatalysatoren sind besonders nützlich, um Reaktionen zu ermöglichen, die Kohlenstoff-Kohlenstoff-Bindungen bilden, was grundlegende Schritte beim Aufbau komplexer organischer Moleküle sind .
Pharmazeutische Anwendungen
This compound ist ein wichtiges Zwischenprodukt bei der Synthese verschiedener pharmakologisch aktiver Moleküle. Es wird zur Entwicklung von Medikamenten mit potenziellen therapeutischen Anwendungen eingesetzt, darunter antivirale, antibakterielle und Antikrebsmittel . Seine Rolle bei der Medikamentenentwicklung ist aufgrund seines Vorkommens in vielen biologisch aktiven Verbindungen von Bedeutung.
Materialwissenschaften
In den Materialwissenschaften wird this compound bei der Synthese neuer Materialien verwendet, darunter Polymere und organische elektronische Komponenten . Seine Einarbeitung in Materialien kann Eigenschaften wie Leitfähigkeit und Stabilität verbessern und ist daher für technologische Anwendungen wertvoll.
Umweltwissenschaften
Die Rolle der Verbindung in den Umweltwissenschaften umfasst ihre Verwendung bei der Untersuchung von mikrobiellen Gemeinschaften und biogeochemischen Kreisläufen. Es kann Teil des enzymatischen Werkzeugkastens für Mikroben sein und Prozesse wie die Xenobiotika-Entgiftung und den Abbau organischer Stoffe beeinflussen .
Biochemische Forschung
This compound ist in der biochemischen Forschung beteiligt, insbesondere im Studium von Enzymmechanismen und Stoffwechselwegen. Es kann als Inhibitor oder Substrat in enzymatischen Assays fungieren und hilft so, die Funktion von Enzymen in verschiedenen biologischen Prozessen zu klären .
Wirkmechanismus
Target of Action
1-Aminopyrrolidine, also known as pyrrolidin-1-amine, 1-Pyrrolidinamine, or N-Aminopyrrolidine, is a versatile scaffold used in the synthesis of a wide range of biologically active compounds It’s known that the pyrrolidine ring and its derivatives have shown target selectivity in bioactive molecules .
Mode of Action
The mode of action of 1-Aminopyrrolidine is largely dependent on the specific derivative and its biological target. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This means that the compound can interact with its targets in a variety of ways, leading to different biological effects.
Biochemical Pathways
It’s known that pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that 1-Aminopyrrolidine and its derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The physicochemical properties of the pyrrolidine ring, such as its stereochemistry and non-planarity, may influence these properties .
Result of Action
The result of the action of 1-Aminopyrrolidine is largely dependent on the specific derivative and its biological target. As mentioned earlier, pyrrolidine alkaloids have been shown to possess a wide range of biological activities . Therefore, the molecular and cellular effects of 1-Aminopyrrolidine’s action can vary widely.
Biochemische Analyse
Biochemical Properties
1-Aminopyrrolidine is known to interact with various enzymes, proteins, and other biomolecules. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Cellular Effects
1-Aminopyrrolidine has been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-Aminopyrrolidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Dosage Effects in Animal Models
The effects of 1-Aminopyrrolidine vary with different dosages in animal models
Eigenschaften
IUPAC Name |
pyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-6-3-1-2-4-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMSLRMNBSMKQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168052 | |
| Record name | 1-Pyrrolidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Sensitive to air; [Aldrich MSDS] | |
| Record name | 1-Pyrrolidinamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10277 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16596-41-1 | |
| Record name | 1-Aminopyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16596-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016596411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-amino- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pyrrolidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Aminopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PYRROLIDINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF424U7HM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)






![8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol](/img/structure/B104666.png)


![10,11-dihydro-9H-benzo[a]anthracen-8-one](/img/structure/B104670.png)


